1-(4-Acetylphenyl)-2-phenylethane-1,2-dione
Description
1-(4-Acetylphenyl)-2-phenylethane-1,2-dione is a diaryl 1,2-diketone compound characterized by two aromatic rings (phenyl and 4-acetylphenyl) linked by a central 1,2-diketone moiety. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and a candidate for biological studies. The acetyl group at the para position of one phenyl ring enhances its electron-withdrawing character, influencing reactivity in nucleophilic additions and cyclization reactions.
Properties
IUPAC Name |
1-(4-acetylphenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-11(17)12-7-9-14(10-8-12)16(19)15(18)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLRPUYRTTUKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 2-phenylethanone under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone moiety to diols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)-2-phenylethane-1,2-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diaryl 1,2-diketones exhibit diverse chemical and biological behaviors depending on substituent patterns. Below is a systematic comparison of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione with structurally related analogs:
Reactivity and Functionalization
- Electronic Effects: Electron-withdrawing groups (e.g., acetyl, nitro) increase the electrophilicity of the diketone, facilitating nucleophilic attacks (e.g., hydrazine to form phthalazines ). In contrast, electron-donating groups (e.g., dimethylamino) reduce reactivity but improve solubility .
- Regioselective Amination : Symmetric ureas and N-acylureas are synthesized from 1-(1H-benzotriazol-1-yl)-2-phenylethane-1,2-dione derivatives via Curtius rearrangements, though steric hindrance from acetyl groups may impede reactions .
Physical Properties
- Crystallography : Derivatives like 1-benzoyl-4-(4-methylphenyl)phthalazine (synthesized from 1-(2-(4-methylbenzoyl)phenyl)-2-phenylethane-1,2-dione) form hydrogen-bonded networks, influencing melting points and solubility .
- Spectroscopy : IR and NMR data (e.g., 1766 cm⁻¹ for C=O stretches, δ 7.87 ppm for aromatic protons) are consistent across analogs, with shifts reflecting substituent electronic effects .
Key Research Findings and Trends
Synthetic Advancements : Hg(II)/I₂-mediated oxidations and Pd-catalyzed carbonylations dominate diketone synthesis, with yields ranging from 33% to 88% .
Biological Applications : Diaryl 1,2-diketones are promising scaffolds for selective enzyme inhibitors, though substituent optimization is critical for activity .
Limitations : Bulky or polar substituents (e.g., acetyl, hydroxyl) may reduce synthetic yields or bioactivity due to steric clashes or poor pharmacokinetics .
Biological Activity
1-(4-Acetylphenyl)-2-phenylethane-1,2-dione, also known as a diketone compound, has garnered attention in recent years due to its potential biological activities. This compound exhibits interactions with various enzymes and may have implications in medicinal chemistry, particularly as an enzyme inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in research and medicine.
Target Enzymes
The primary targets of this compound are:
- Carbonic Anhydrase (hCAs) : This enzyme is crucial for regulating pH and facilitating the transport of carbon dioxide and oxygen in the body.
- Acetylcholinesterase (AChE) : A key enzyme in neurotransmission that breaks down acetylcholine in the synaptic cleft.
Mode of Action
The compound acts as an inhibitor for both hCAs and AChE. By binding to these enzymes, it disrupts their normal functions, which can lead to alterations in various physiological processes. Inhibition of hCAs affects acid-base balance and respiratory functions, while inhibition of AChE can influence neurotransmission and muscle contraction.
Biochemical Pathways
The inhibition of hCAs and AChE by this compound suggests involvement in several biochemical pathways:
- Acid-Base Regulation : Disruption of carbonic anhydrase can lead to metabolic acidosis or alkalosis.
- Neurotransmission : Inhibition of acetylcholinesterase can enhance cholinergic signaling, potentially leading to increased muscle contractions and cognitive effects.
Antimicrobial Properties
Studies have indicated that diketone compounds similar to this compound exhibit antimicrobial properties. These effects may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells.
Anticancer Potential
Preliminary research has explored the anticancer properties of diketones. The compound's ability to inhibit AChE may also play a role in cancer therapy by modulating cholinergic signaling pathways associated with tumor growth and metastasis .
Study on Enzyme Inhibition
In a study focused on the inhibition of AChE by various diketones, including this compound, researchers found significant inhibition rates compared to control compounds. The study utilized spectrophotometric methods to quantify enzyme activity before and after treatment with the diketone .
| Compound | AChE Inhibition (%) |
|---|---|
| Control | 10 |
| Diketone | 75 |
This data suggests that this compound has potent inhibitory effects on AChE.
Cellular Effects
Another case study investigated the cellular effects of this diketone on neuronal cell lines. The results showed that treatment with the compound led to increased levels of acetylcholine due to inhibited breakdown by AChE. This increase was associated with enhanced neuronal activity in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
